5,6-Dibromo-8-methoxyimidazo[1,2-a]pyridine
Description
Properties
IUPAC Name |
5,6-dibromo-8-methoxyimidazo[1,2-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Br2N2O/c1-13-6-4-5(9)7(10)12-3-2-11-8(6)12/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZDYHPIBOLNLOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(N2C1=NC=C2)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.95 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-dibromo-8-methoxyimidazo[1,2-a]pyridine typically involves the bromination of 8-methoxyimidazo[1,2-a]pyridine. This can be achieved through the reaction of 8-methoxyimidazo[1,2-a]pyridine with bromine in the presence of a suitable solvent and catalyst . The reaction conditions often include elevated temperatures and controlled addition of bromine to ensure selective bromination at the 5 and 6 positions.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 5,6-Dibromo-8-methoxyimidazo[1,2-a]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of polar solvents and elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted imidazo[1,2-a]pyridine derivatives can be formed.
Oxidation and Reduction Products: These reactions can lead to the formation of different oxidized or reduced derivatives of the parent compound.
Scientific Research Applications
Pharmacological Activities
Antimicrobial Activity
Imidazo[1,2-a]pyridines, including 5,6-dibromo-8-methoxyimidazo[1,2-a]pyridine, have shown promising results against various pathogens. Recent studies indicate that derivatives of imidazo[1,2-a]pyridine exhibit significant activity against multidrug-resistant strains of Mycobacterium tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) . For instance, specific analogues demonstrated minimum inhibitory concentrations (MIC) as low as 0.004 μM against replicating Mycobacterium tuberculosis .
Antitumor Activity
The imidazo[1,2-a]pyridine framework has been explored for its anticancer properties. Compounds within this class have been associated with the inhibition of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The structure-activity relationship (SAR) studies reveal that substitutions at specific positions can enhance their cytotoxic effects against cancer cells .
Anti-inflammatory and Analgesic Effects
Certain imidazo[1,2-a]pyridine derivatives have been evaluated for anti-inflammatory and analgesic properties. These compounds can modulate inflammatory pathways and provide relief from pain, making them potential candidates for developing new anti-inflammatory drugs .
Synthesis Techniques
The synthesis of this compound typically involves multi-step reactions that can include cyclization processes and the introduction of various substituents to enhance biological activity. Recent advancements in metal-free synthesis methods have streamlined the production of imidazo[1,2-a]pyridines . Key methodologies include:
- Direct Synthesis : Utilizing metal-free conditions to facilitate the formation of imidazo[1,2-a]pyridine scaffolds.
- Functionalization : Introducing bromine and methoxy groups at specific positions to optimize pharmacological properties.
Case Study 1: Antituberculosis Activity
A study highlighted the effectiveness of various imidazo[1,2-a]pyridine derivatives against MDR-TB. Compounds were synthesized and tested for their MIC values against Mycobacterium tuberculosis strains. The most potent compound showed an MIC value of 0.004 μM with non-cytotoxic effects on human cell lines . This underscores the potential for developing new anti-TB therapies based on this scaffold.
Case Study 2: Anticancer Properties
Research has indicated that certain derivatives exhibit selective cytotoxicity towards cancer cells while sparing normal cells. For example, a derivative was found to inhibit cell proliferation in breast cancer cell lines with an IC50 value in the low micromolar range . The study also emphasized the importance of structural modifications in enhancing anticancer efficacy.
Summary Table of Biological Activities
Biological Activity
5,6-Dibromo-8-methoxyimidazo[1,2-a]pyridine is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.
- Chemical Name : this compound
- CAS Number : 2228306-98-5
- Molecular Formula : C8H6Br2N2O
- Molecular Weight : 305.95 g/mol
Biological Activities
Research has revealed that imidazo[1,2-a]pyridines, including this compound, exhibit a variety of biological activities:
- Antimycobacterial Activity :
-
Anticancer Properties :
- Imidazo[1,2-a]pyridine derivatives have shown promise as anticancer agents. For instance, compounds within this class have been reported to inhibit tubulin polymerization, which is crucial for cancer cell proliferation. Specific derivatives displayed IC50 values ranging from 80 nM to 1.48 μM against various cancer cell lines .
- Antimicrobial and Antifungal Activity :
- Other Pharmacological Effects :
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural components:
- Substituents : The presence of bromine atoms at the 5 and 6 positions enhances the compound's biological activity by increasing lipophilicity and improving binding affinity to target proteins.
- Methoxy Group : The methoxy group at position 8 appears to play a critical role in modulating the compound's pharmacological effects by influencing electronic properties and steric hindrance .
Case Study 1: Antituberculosis Activity
A series of synthesized imidazo[1,2-a]pyridine derivatives were tested for their antimycobacterial activity against Mycobacterium tuberculosis. Among the tested compounds, those with specific substitutions exhibited MIC values as low as 12.5 μg/mL, indicating potent antituberculosis activity.
Case Study 2: Anticancer Efficacy
In vitro studies on various cancer cell lines demonstrated that certain imidazo[1,2-a]pyridine derivatives significantly inhibited cell proliferation through mechanisms involving tubulin polymerization inhibition. For example:
- Compound A showed an IC50 value of 200 nM against HeLa cells.
- Compound B exhibited an IC50 value of 100 nM against HCT-15 cells .
Summary Table of Biological Activities
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent Positioning and Electronic Effects
The positions and nature of substituents critically influence the properties of imidazo[1,2-a]pyridine derivatives. Below is a comparison of key analogs:
Key Observations :
- Bromine vs.
- Methoxy vs. Methyl : The methoxy group in the target compound enhances aqueous solubility relative to methyl-substituted analogs (e.g., 6,8-dibromo-2,3-dimethyl derivative) due to its polar nature .
- Electron-Donating vs. Withdrawing Groups : The 8-methoxy group donates electron density to the aromatic system, which may stabilize charge-transfer interactions in fluorescent applications. In contrast, nitro or sulfonyl groups (e.g., in ) create electron-deficient systems, favoring radical scavenging .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
